Fmoc-L-Glu-pNA
Overview
Description
The compound 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide (Fmoc-L-Glu-pNA) is a derivative of L-glutamic acid, which is an amino acid. The 9-fluorenylmethoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. The p-nitroanilide group is often used as a chromogenic substrate in enzymatic assays.
Mechanism of Action
Target of Action
Fmoc-L-Glu-pNA is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile and is typically removed using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
Its stability, solubility, and reactivity are crucial factors that influence its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. The efficiency of the Fmoc group’s removal can be affected by the concentration and type of base used, with piperidine typically being the preferred choice . The reaction is also sensitive to the polarity and basicity of the solvent, with N,N-dimethylformamide (DMF) often used in SPPS . Temperature and reaction time can also impact the efficiency of the Fmoc group’s removal .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Glu-pNA plays a role in biochemical reactions as a chromogenic substrate . It interacts with enzymes that recognize its specific structure, leading to a color change that can be measured. This allows researchers to monitor the activity of these enzymes. The exact nature of these interactions depends on the specific enzyme involved and can involve various types of chemical bonds and intermolecular forces.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for certain enzymes . By interacting with these enzymes, it can influence various cellular processes. For example, it may affect cell signaling pathways or gene expression by modulating the activity of enzymes involved in these processes. The specific effects can vary depending on the type of cell and the presence of other molecules.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes . It can bind to the active site of an enzyme, leading to a conformational change that can activate or inhibit the enzyme. This can result in changes in gene expression or other cellular processes. The exact mechanism of action depends on the specific enzyme and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For example, it may degrade or become less effective over time, affecting its ability to interact with enzymes and influence cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, it may have subtle effects on enzyme activity and cellular processes, while at high doses, it may cause more pronounced changes. High doses could also lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the enzymes it interacts with . It can affect metabolic flux or metabolite levels by influencing the activity of these enzymes. The specific metabolic pathways it is involved in and the effects it has on these pathways can vary depending on the cellular context.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters or binding proteins that help move it to different parts of the cell. Its localization or accumulation within cells can also be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. The specific localization can influence its ability to interact with enzymes and other biomolecules, affecting its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Formation of the p-Nitroanilide: The carboxyl group of the protected L-glutamic acid is then activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with p-nitroaniline to form the p-nitroanilide derivative.
Industrial Production Methods
In industrial settings, the synthesis of 9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off after the synthesis is complete.
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide undergoes several types of chemical reactions:
Deprotection: The 9-fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Hydrolysis: The p-nitroanilide group can be hydrolyzed under acidic or basic conditions to yield p-nitroaniline and L-glutamic acid.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for the hydrolysis of the p-nitroanilide group.
Major Products
Deprotection: The major product is L-glutamic acid with a free amino group.
Hydrolysis: The major products are p-nitroaniline and L-glutamic acid.
Scientific Research Applications
9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide has several applications in scientific research:
Enzymatic Assays: It is used as a chromogenic substrate to measure the activity of enzymes that cleave the p-nitroanilide group, such as proteases.
Peptide Synthesis: The compound is used in the synthesis of peptides where the 9-fluorenylmethoxycarbonyl group serves as a protecting group for the amino group.
Biological Studies: It is used in studies involving the metabolism and function of glutamic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
9-fluorenylmethoxycarbonyl-L-alanine-p-nitroanilide: Similar in structure but with alanine instead of glutamic acid.
9-fluorenylmethoxycarbonyl-L-lysine-p-nitroanilide: Similar in structure but with lysine instead of glutamic acid.
Uniqueness
9-fluorenylmethoxycarbonyl-L-glutamic acid-p-nitroanilide is unique due to the presence of the glutamic acid moiety, which imparts specific chemical and biological properties. The combination of the 9-fluorenylmethoxycarbonyl protecting group and the p-nitroanilide chromogenic group makes it particularly useful in peptide synthesis and enzymatic assays.
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOZWSEAFFGO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373218 | |
Record name | Fmoc-L-Glu-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185547-51-7 | |
Record name | Fmoc-L-Glu-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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